molecular formula C13H20ClNO B1372297 4-(2,3-Dimethylphenoxy)piperidine hydrochloride CAS No. 1171504-55-4

4-(2,3-Dimethylphenoxy)piperidine hydrochloride

Cat. No. B1372297
CAS RN: 1171504-55-4
M. Wt: 241.76 g/mol
InChI Key: VBWOSYGIVMYQAN-UHFFFAOYSA-N
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Description

“4-(2,3-Dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . Its molecular weight is 241.76 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between diamine and in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H20ClNO.ClH .

Scientific Research Applications

1. Influence on Molecular Geometry and Intermolecular Interactions

The study by Żesławska et al. (2020) investigated aminoalkanol derivatives, including 4-(2,3-dimethylphenoxy)piperidine, for their potential as anticonvulsant drugs. They focused on the impact of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions in crystals. Their findings highlight the significance of hydroxy group location and intermolecular hydrogen bonding in determining molecular structure and function (Żesławska et al., 2020).

2. Powder Diffraction Data for Potential Pesticides

Research by Olszewska et al. (2011) provided powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a category encompassing 4-(2,3-Dimethylphenoxy)piperidine derivatives. These compounds were characterized for their potential as pesticides, offering crucial data for the development of new agricultural chemicals (Olszewska et al., 2011).

3. Structural Studies on Antimuscarinic Agents

Sabatino et al. (1994) conducted structural studies on antimuscarinic agents, including compounds related to 4-(2,3-Dimethylphenoxy)piperidine. Their research contributes to understanding the structural basis of antimuscarinic activity, crucial for designing new drugs in this category (Sabatino et al., 1994).

4. Stereochemistry of Diastereoisomeric Compounds

Casy and Jeffery (1972) explored the stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, providing insights into configurations and preferred conformations. This research aids in the understanding of stereochemical properties essential for drug design and synthesis (Casy & Jeffery, 1972).

5. Synthesis of cis-3,4-Disubstituted Piperidines

Mollet et al. (2011) studied the synthesis of cis-3,4-disubstituted piperidines, including derivatives of 4-(2,3-Dimethylphenoxy)piperidine. Their work offers a new method for synthesizing compounds with potential applications in medicinal chemistry (Mollet et al., 2011).

6. Antioxidant and Anti-Inflammatory Activity

Tharini and Sangeetha (2015) investigated the antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, related to 4-(2,3-Dimethylphenoxy)piperidine. This research contributes to the development of new therapeutic agents with antioxidant and anti-inflammatory properties (Tharini & Sangeetha, 2015).

7. Corrosion Inhibition for Mild Steel

Senthilkumar et al. (2011) studied the use of piperidin-4-one oxime derivatives as corrosion inhibitors for mild steel in hydrochloric acid. This research is significant for industrial applications where corrosion prevention is crucial (Senthilkumar et al., 2011).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling piperidine derivatives . They are also advised against release to the environment .

properties

IUPAC Name

4-(2,3-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWOSYGIVMYQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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